![molecular formula C17H18F3N3O2S B2979032 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199973-89-0](/img/structure/B2979032.png)

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

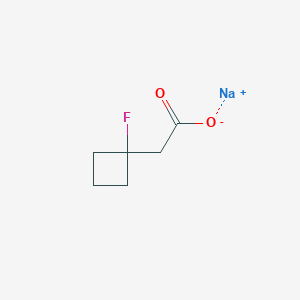

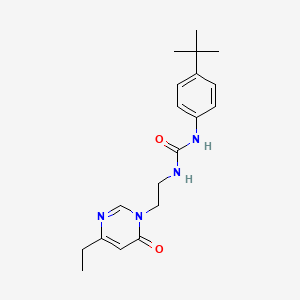

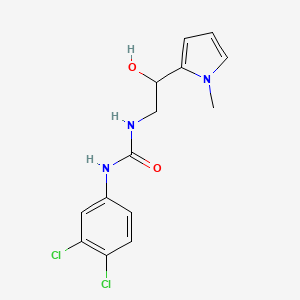

The compound “2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186-187°C, a predicted boiling point of 285.5±40.0 °C, and a predicted density of 1.570±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

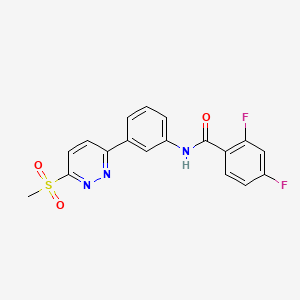

Antimicrobial Agents

Compounds with the 1,3,4-thiadiazole scaffold have been studied for their potential as antimicrobial agents. A docking study indicated strong binding affinity and interaction of H-bond with minimum binding energy, suggesting good inhibition constants .

Antimicrobial Activity

Novel derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid have been synthesized to obtain substances with significant antimicrobial activity based on literature reports and biological potential of hydrazide–hydrazones .

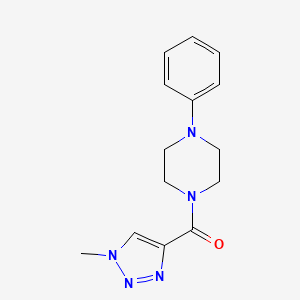

Cytotoxic Activity Against Cancer

Triazole derivatives related to the compound have shown effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .

Anticancer Activity

A series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole derivatives have been tested for anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

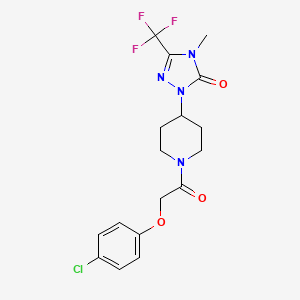

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines, demonstrating potent effects particularly on prostate cancer .

Antifungal Activity

Derivatives of 1,3,4-Thiadiazole have been evaluated for antifungal activity against clinical isolates of Candida albicans. Certain substitutions on the thiadiazole ring enhanced antifungal activity .

Zukünftige Richtungen

Thiazole derivatives, such as the compound , can be used as intermediates in organic synthesis and medicinal chemistry . They can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . Therefore, future research could focus on exploring these applications further.

Eigenschaften

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-11-15(26-10-21-11)16(24)23-7-5-12(6-8-23)9-25-14-4-2-3-13(22-14)17(18,19)20/h2-4,10,12H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMDTQLZAGETNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2978957.png)

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2978958.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2978960.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2978962.png)

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)

![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)